molecular formula C11H21N3O5 B558549 Boc-D-Cit-OH CAS No. 121080-95-3

Boc-D-Cit-OH

Cat. No. B558549
CAS RN: 121080-95-3
M. Wt: 275.3 g/mol
InChI Key: CMJCWQISQGNHHI-SSDOTTSWSA-N
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Description

Boc-D-Cit-OH, also known as (2R)-5-[(aminocarbonyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the CAS Number 121080-95-3 and a molecular weight of 275.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The deprotection of the Boc group typically involves the use of mild acidolysis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Protection of NH or OH Groups : Basel and Hassner (2001) discussed the use of imidazole and trifluoroethanol for the removal of excess di-tert-butyl dicarbonate [(BOC)2O], typically used during NH or OH protection at room temperature. This study highlights the relevance of Boc-D-Cit-OH in peptide synthesis, where protecting groups are critical (Basel & Hassner, 2001).

  • Spectroscopic and Molecular Modeling : Şaş et al. (2020) performed a multi-spectroscopic, computational, and molecular modeling study on Boc-D-Lys-OH, investigating its potential as an inhibitor of anti-apoptotic proteins. Although this study focuses on Boc-D-Lys-OH, it provides insights into the broader utility of similar Boc-protected amino acids in cancer treatment research (Şaş et al., 2020).

  • Photocatalytic Applications : Ni et al. (2016) reviewed the fabrication, modification, and application of (BiO)2CO3-based photocatalysts, discussing how (BiO)2CO3 (BOC) can be used in various fields including healthcare and photocatalysis. The study offers insights into the photocatalytic properties of materials similar in composition to this compound (Ni et al., 2016).

  • Peptide Synthesis : Wenger (1983) synthesized Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, part of the peptide sequence of cyclosporine. This study exemplifies the utility of Boc-protected amino acids like this compound in complex peptide synthesis (Wenger, 1983).

  • Brain-on-Chip Biotechnology : Forró et al. (2021) discussed the emerging Brain-on-Chip (BoC) biotechnology, which combines lab-on-chip and cell biology to replicate brain-like systems. This research field, albeit not directly related to this compound, shares the acronym BoC and signifies the growing trend of interdisciplinary applications in biotechnology (Forró et al., 2021).

  • Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) discussed the synthesis of Fmoc-L-Lys (Boc)-Gly-OH, emphasizing the importance of improving polypeptide synthesis methods. This underscores the relevance of Boc-protected amino acids in peptide and polypeptide research (Zhao Yi-nan & Melanie Key, 2013).

Safety and Hazards

Boc-D-Cit-OH is intended for R&D use only and not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Mechanism of Action

Target of Action

Boc-D-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin, to which it is attached through an ADC linker .

Mode of Action

The this compound compound acts as a cleavable linker in the synthesis of ADCs . It is specifically cleaved by cathepsin B, an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ADC synthesis pathway . This pathway involves the conjugation of an antibody to a cytotoxic drug via a linker, in this case, this compound . The linker is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic drug within the cell .

Pharmacokinetics

The use of a catalyst can lower the required reaction temperature for its deprotection . This suggests that the compound’s ADME properties and bioavailability may be influenced by factors such as temperature and the presence of catalysts.

Result of Action

The result of the action of this compound is the release of the cytotoxic drug within the cell . This occurs after the compound is cleaved by cathepsin B in the lysosome . The released cytotoxic drug can then exert its therapeutic effect.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the use of a catalyst can lower the required reaction temperature for the deprotection of the Boc group . This suggests that the compound’s action, efficacy, and stability may be affected by the conditions in which it is used.

properties

IUPAC Name

(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCWQISQGNHHI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426772
Record name Boc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121080-95-3
Record name Boc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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